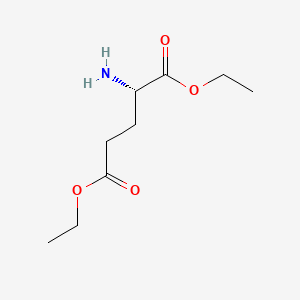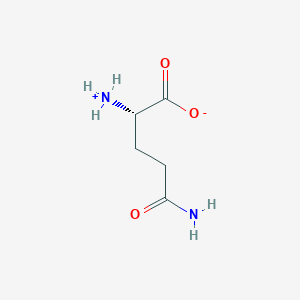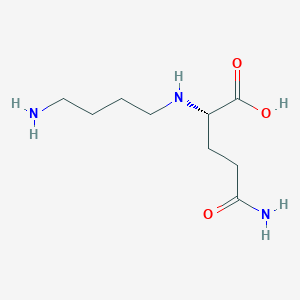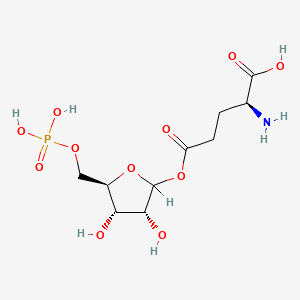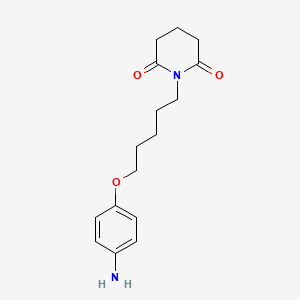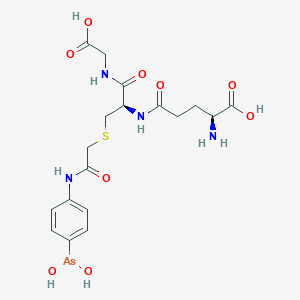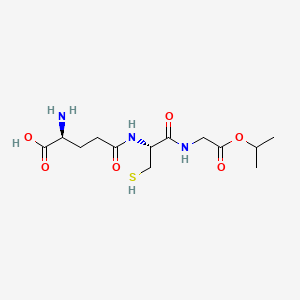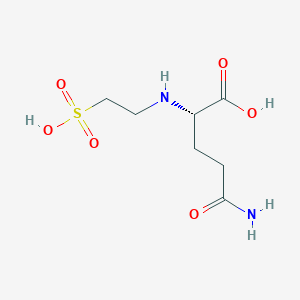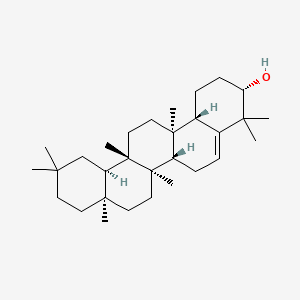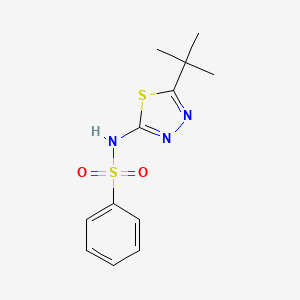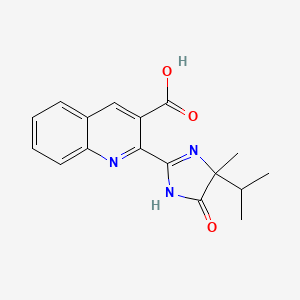
イマザキン
概要
説明
イマザキンは、イミダゾリノン系除草剤に属する有機化合物です。主に幅広い雑草種を駆除するために使用されます。イマザキンは、無色または白色の固体ですが、市販されているサンプルは茶色または黄褐色に見える場合があります。 この化合物は、アミノ酸合成に関与する特定の酵素を標的にすることで、雑草の生育を阻害する効果で知られています .
科学的研究の応用
Imazaquin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of imidazolinone herbicides and their interactions with various reagents.
Biology: Investigated for its effects on plant growth and development, particularly in controlling weed species.
Medicine: Explored for its potential use in developing new herbicidal formulations with improved efficacy and safety profiles.
Industry: Widely used in agriculture to control weeds in crops such as soybeans, turf, and ornamentals
作用機序
イマザキンは、ロイシン、イソロイシン、バリンなどの分岐鎖アミノ酸の合成に不可欠な酵素であるアセトヒドロキシ酸シンターゼ(AHAS)を阻害することにより、除草効果を発揮します。 この酵素を阻害することにより、イマザキンは必須アミノ酸の産生を阻害し、植物の生育を停止させ、最終的に雑草が枯死します .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Imazaquin controls weed growth through the inhibition of specific amino acids that are vital for plant growth . It interacts with the enzyme acetohydroxy acid synthase (AHAS), which is responsible for the synthesis of the amino acids valine, leucine, and isoleucine .
Cellular Effects
The effects of Imazaquin on cells are primarily due to its inhibition of AHAS. This enzyme inhibition disrupts the synthesis of essential amino acids, thereby affecting cellular processes such as protein synthesis .
Molecular Mechanism
Imazaquin exerts its effects at the molecular level through the inhibition of the AHAS enzyme . This inhibition disrupts the biosynthesis of branched-chain essential amino acids, leading to impaired protein synthesis and growth in plants .
Temporal Effects in Laboratory Settings
A study of Imazaquin degradation in agricultural soil from Binzhou, China, showed that the degradation followed first-order kinetics, with a half-life of less than 8.5 days .
Metabolic Pathways
Imazaquin is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids . It inhibits the AHAS enzyme, disrupting this metabolic pathway .
Subcellular Localization
Given its mode of action, it is likely to be localized in the cytoplasm where the AHAS enzyme is found .
準備方法
合成経路と反応条件
イマザキンは、イミダゾリノン環の形成を含む一連の化学反応によって合成されます。合成経路は通常、フタルイミドとさまざまな試薬を反応させて三環式化合物を形成することから始まります。 この化合物はさらに反応してイミダゾリノン環構造を形成します .
工業的製造方法
工業的な設定では、イマザキンは、反応条件を注意深く制御して高収率と純度を確保する大型化学反応器を使用して製造されます。 このプロセスには、反応を最適化するために、溶媒、触媒、特定の温度と圧力条件の使用が含まれます .
化学反応の分析
反応の種類
イマザキンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、環境におけるその分解と変換に不可欠です。
一般的な試薬と条件
イマザキンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。 温度、pH、圧力などの反応条件は、目的の生成物を得るために注意深く制御されます .
生成される主要な生成物
イマザキンの反応から生成される主要な生成物には、その代謝物、例えば4-メチレン-2-(キノリン-2-イル)-1H-イミダゾール-5(4H)-オン、キノリン-3-カルバルデヒド、および他の関連化合物などがあります .
科学研究への応用
イマザキンは、幅広い科学研究に応用されています。
化学: イミダゾリノン系除草剤の挙動とそのさまざまな試薬との相互作用を研究するためのモデル化合物として使用されます。
生物学: 特に雑草種を駆除するための植物の生育と発達への影響を調査しています。
医学: 改善された効力と安全性プロファイルを備えた新しい除草剤製剤の開発における潜在的な使用について探求されています。
類似化合物との比較
イマザキンは、イミダゾリノン系除草剤に属し、イマザメタベン-メチル、イマザピル、イマザピック、イマザタピル、イマザモックスなどの化合物も含まれます。これらの化合物は、類似の核構造を共有していますが、結合している環構造と特定の官能基が異なります。 イマザキンは、その特定の環構造と幅広い雑草種を駆除する効果で特徴付けられます .
類似化合物のリスト
- イマザメタベン-メチル
- イマザピル
- イマザピック
- イマザタピル
- イマザモックス
特性
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABMTIJINOIHOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81335-47-9 (mono-ammonium salt), 115787-29-6 (mono-K salt), 81335-46-8 (mono-Na salt), 81335-49-1 (Ca salt) | |
| Record name | Imazaquin [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3024152 | |
| Record name | Imazaquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or tan solid; Technical product: Odorless white solid; [HSDB] Yellowish grey solid; [EFSA] | |
| Record name | Imazaquin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9453 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in water /Imazaquin ammonium salt/, Slightly soluble in some organic solvents., Sol in water @ 25 °C: 60-120 ppm | |
| Record name | IMAZAQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<0.013 mPa @ 60 °C | |
| Record name | IMAZAQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid, Tan solid, Crystals from hexane + ethyl acetate | |
CAS No. |
81335-37-7 | |
| Record name | Imazaquin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazaquin [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazaquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZAQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LZY7C31XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IMAZAQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
219-222 °C (decomposition) | |
| Record name | IMAZAQUIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of imazaquin, and how does it exert its herbicidal effect?
A1: Imazaquin acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS) [, ], also known as acetolactate synthase (ALS) [, , , , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine - which are essential for plant growth and development. By inhibiting AHAS, imazaquin disrupts BCAA production, leading to growth arrest and eventually plant death [].
Q2: Does the accumulation of 2-ketobutyrate and 2-aminobutyrate contribute to imazaquin's phytotoxicity?
A2: Contrary to previous assumptions, research has shown that the accumulation of 2-ketobutyrate and 2-aminobutyrate, which are byproducts of AHAS inhibition, is not the primary cause of imazaquin's phytotoxicity []. Instead, the depletion of BCAAs due to AHAS inhibition is thought to be the main driver of growth inhibition [].
Q3: What is the molecular formula and weight of imazaquin?
A3: Imazaquin has the molecular formula C17H17N3O3 and a molecular weight of 311.3 g/mol.
Q4: How does imazaquin perform under different soil moisture conditions?
A4: Imazaquin exhibits varying bioavailability under different soil moisture regimes. It persists longer in dry soil conditions compared to moist environments [, ]. Wetting and drying cycles can influence imazaquin's adsorption and desorption properties, potentially leading to increased bioavailability after rewetting [].
Q5: Does imazaquin possess any catalytic properties relevant to its herbicidal action?
A5: Imazaquin is not known to possess any direct catalytic properties relevant to its herbicidal action. Its mode of action primarily involves binding to and inhibiting the enzyme AHAS, rather than catalyzing a specific chemical reaction.
Q6: Have computational methods been used to study imazaquin's properties or behavior?
A6: While the provided abstracts don't mention specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models could be developed to correlate imazaquin's structure with its herbicidal activity and explore the impact of structural modifications on its potency and selectivity [].
Q7: How does imazaquin's formulation affect its leaching in soil?
A8: Formulating imazaquin with specific carriers can significantly reduce its leaching potential. For example, a clay-based formulation of R-imazaquin using hexadecyltrimethylammonium-saturated montmorillonite (SA-HDTMA) exhibited reduced leaching compared to the non-formulated racemic imazaquin or pure R-enantiomer []. This suggests that appropriate formulation strategies can enhance imazaquin's environmental profile.
Q8: How stable is imazaquin under different environmental conditions?
A9: Imazaquin degrades relatively quickly in soil, with a half-life ranging from 8 to 25 days depending on soil type and environmental factors [, , , ]. Microbial degradation plays a significant role in imazaquin breakdown, with faster degradation observed in warm, moist conditions favorable for microbial activity []. Additionally, photodecomposition by ultraviolet light or sunlight can contribute to imazaquin dissipation, particularly on the soil surface [].
Q9: Are there any specific regulatory guidelines for the safe handling and use of imazaquin?
A9: While the abstracts don't mention specific SHE regulations, it's crucial to highlight that like all agrochemicals, imazaquin's use and handling are subject to stringent regulations. It's essential to consult and adhere to the safety guidelines and regulations stipulated by relevant authorities in the countries where it is used.
Q10: How do soil properties affect the persistence and mobility of imazaquin?
A11: Imazaquin's behavior in soil is strongly influenced by soil properties. Its mobility is higher in sandy soils with low organic matter and clay content compared to clay soils with higher organic matter content [, , , , ]. Soil pH significantly affects imazaquin's sorption, with increased sorption at lower pH values due to its pKa of 3.8 [, ]. Soil organic matter content also plays a role, with higher organic matter levels generally leading to increased imazaquin retention [].
Q11: How is imazaquin metabolized in plants?
A14: While the specific metabolic pathways are not detailed in the abstracts, studies using radiolabeled 14C-imazaquin show that it is metabolized into various compounds, including soluble and insoluble metabolites []. The rate of metabolism can be influenced by factors like plant species, environmental conditions, and the use of herbicide antidotes.
Q12: Has resistance to imazaquin been observed in any weed species, and what are the mechanisms involved?
A16: Yes, resistance to imazaquin has been reported in several weed species, including common cocklebur (Xanthium strumarium) [] and amaranth pigweed (Amaranthus hybridus) []. The primary mechanism of resistance is often attributed to mutations in the ALS enzyme, reducing its sensitivity to imazaquin [].
Q13: Does imazaquin resistance confer cross-resistance to other herbicides?
A17: Yes, resistance to imazaquin often confers cross-resistance to other herbicides that also target the ALS enzyme, such as chlorimuron and imazethapyr [, ]. This highlights the importance of implementing integrated weed management strategies to prevent or delay the development of herbicide resistance.
Q14: What are the potential risks of imazaquin carryover to rotational crops?
A18: Imazaquin's persistence in soil can pose risks of carryover injury to sensitive rotational crops planted in the following season [, , , ]. The severity of injury depends on factors like imazaquin application rate, soil type, environmental conditions, and the sensitivity of the rotational crop. For instance, cotton (Gossypium hirsutum) has shown varying sensitivity to imazaquin residues depending on the application rate and soil type [, ].
Q15: Are there any known antidotes to mitigate imazaquin injury in crops?
A19: Yes, certain compounds can act as antidotes to reduce imazaquin injury in crops. Naphthalic anhydride (NA) seed treatment has shown consistent protection against imazaquin injury in corn and sorghum []. Other antidotes include CGA 92194, flurazole, and dichlormid, but their efficacy can vary [].
Q16: Can imazaquin be used in combination with other herbicides for improved weed control?
A20: Yes, imazaquin is often used in combination with other herbicides to broaden the weed control spectrum and enhance efficacy [, , ]. For example, combinations of imazaquin with metribuzin have shown effective control of sicklepod in soybean, even at lower than recommended rates [].
Q17: Are there any alternative herbicides with similar modes of action to imazaquin?
A22: Yes, several other herbicides inhibit AHAS, such as chlorimuron, imazethapyr, sulfonylureas, and triazolopyrimidines [, , ]. These herbicides share a similar mode of action with imazaquin but may exhibit different efficacies, selectivities, and environmental profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

